molecular formula C7H7BrF2N2 B13705192 2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine

2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine

Cat. No.: B13705192
M. Wt: 237.04 g/mol
InChI Key: JVDPXACPSFGFAF-UHFFFAOYSA-N
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Description

2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 2, an amino group at position 4, and a 2,2-difluoroethyl substituent. This compound combines electron-withdrawing (Br, F) and electron-donating (NH₂) groups, creating a unique electronic profile. Such structural attributes make it a candidate for applications in medicinal chemistry, agrochemicals, and materials science, particularly in nucleophilic substitution reactions or as a pharmacophore precursor.

Properties

Molecular Formula

C7H7BrF2N2

Molecular Weight

237.04 g/mol

IUPAC Name

2-bromo-N-(2,2-difluoroethyl)pyridin-4-amine

InChI

InChI=1S/C7H7BrF2N2/c8-6-3-5(1-2-11-6)12-4-7(9)10/h1-3,7H,4H2,(H,11,12)

InChI Key

JVDPXACPSFGFAF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1NCC(F)F)Br

Origin of Product

United States

Preparation Methods

Direct Alkylation of Pyridine Derivatives

One of the most straightforward methods involves the alkylation of a pyridine derivative at the nitrogen atom or at specific positions on the ring. This approach typically employs halogenated intermediates, such as 2,2-difluoroethyl halides, to introduce the difluoroethyl group.

Key Steps:

  • Preparation of 2,2-difluoroethyl halides: These are synthesized via halogenation of 2,2-difluoroethanol or related compounds, often using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
  • Nucleophilic substitution: The halogenated difluoroethyl compound reacts with pyridine or its derivatives under basic conditions, often in polar aprotic solvents such as acetonitrile or dichloromethane, to yield the N-alkylated product.

Research Findings:

  • Patent EP2638010B1 describes a process where 2,2-difluoroethyl halides are reacted with pyridine derivatives in the presence of bases like potassium carbonate or sodium hydride, facilitating the formation of N-(2,2-difluoroethyl)pyridine derivatives.
  • The reaction conditions are optimized to favor mono-alkylation, avoiding over-alkylation or side reactions.

Data Table 1: Typical Alkylation Conditions

Parameter Value
Solvent Acetonitrile / Dichloromethane
Base Potassium carbonate / Sodium hydride
Temperature 25–80°C
Reaction Time 4–24 hours
Yield 60–85%

Synthesis via Intermediates: N-(2,2-Difluoroethyl) Prop-2-en-1-amine Route

A more sophisticated approach involves the synthesis of intermediate N-(2,2-difluoroethyl)prop-2-en-1-amine, which is subsequently transformed into the target compound through functionalization and substitution reactions.

Stepwise Process:

a. Formation of N-(2,2-difluoroethyl)prop-2-en-1-amine:

  • Reacting 2,2-difluoro-1-haloethanes (preferably chlorides or bromides) with prop-2-en-1-amine under mild conditions yields N-(2,2-difluoroethyl)prop-2-en-1-amine.
  • The reaction is typically carried out in the presence of acid scavengers such as triethylamine to neutralize generated acids and facilitate nucleophilic substitution.

b. Deallylation to Obtain 2,2-Difluoroethylamine:

  • The intermediate undergoes deallylation using catalysts like palladium or nickel complexes, removing the allyl group to produce 2,2-difluoroethylamine.
  • This step often employs hydrogenation conditions or Lewis acids, depending on the specific substrate.

c. Functionalization to Introduce the Amino Group at the Pyridine Ring:

  • The 2,2-difluoroethylamine reacts with pyridine derivatives bearing suitable leaving groups (e.g., halides at the 4-position) under nucleophilic substitution conditions.
  • The reaction is optimized with polar solvents and bases such as sodium bicarbonate or sodium hydroxide.

Research Data:

  • The process yields high purity products with yields often exceeding 70%, suitable for scale-up.
  • The reaction conditions are mild, reducing corrosion issues and improving safety profiles.

Data Table 2: Synthesis of N-(2,2-difluoroethyl)prop-2-en-1-amine

Parameter Typical Conditions
Starting Material 2,2-Difluoro-1-haloethane
Nucleophile Prop-2-en-1-amine
Catalyst Triethylamine / Acid scavenger
Solvent Dichloromethane / Toluene
Temperature 25–70°C
Reaction Time 16–24 hours
Yield 65–85%

Additional Methods and Innovations

Recent advances focus on catalytic processes and greener methodologies:

  • Catalytic Hydrogenation: Using metal catalysts like Pd/C or Raney Ni to reduce N-(2,2-difluoroethyl) derivatives efficiently.
  • Microwave-Assisted Synthesis: Accelerates reaction times and enhances yields, especially in halogenation and substitution steps.
  • Flow Chemistry: Continuous flow reactors improve safety and scalability for the synthesis of halogenated difluoroethyl intermediates.

Summary of Key Data

Methodology Starting Material Main Reactions Typical Yield Advantages Disadvantages
Direct Alkylation 2,2-Difluoroethyl halides Nucleophilic substitution 60–85% Simple, scalable Over-alkylation risk
Intermediate Route Prop-2-en-1-amine + difluoro halides N-alkylation, deallylation 65–85% High purity, mild conditions Multi-step process
Catalytic & Green Methods Various Catalytic hydrogenation, flow synthesis Variable Environmentally friendly Equipment complexity

Mechanism of Action

The mechanism of action of 2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine involves its interaction with specific molecular targets. The bromine and difluoroethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Structural Features and Substituent Effects

4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine ()
  • Structure: A pyridine ring with tetrafluoro substituents and a bromoethylphenoxy group.
  • Comparison: While both compounds contain bromine and fluorine, the target compound’s amino and difluoroethyl groups enhance hydrogen-bonding capacity and polarity. The tetrafluoro substitution in increases electron-withdrawing effects but lacks the amino group, reducing nucleophilic reactivity.
5-Bromo-2-chloropyrimidin-4-amine ()
  • Structure: A pyrimidine ring with bromo, chloro, and amino groups.
  • Comparison: The pyrimidine core in offers two nitrogen atoms, altering electronic distribution compared to pyridine. The amino group in both compounds supports hydrogen bonding, but the difluoroethyl group in the target compound introduces steric bulk and metabolic stability.
  • Key Difference : Pyrimidine vs. pyridine systems lead to divergent electronic environments and reactivity .
2-(4-Bromomethylphenyl)pyridine ()
  • Structure : A bromomethylbenzyl group attached to pyridine.
  • Comparison: The bromine here is on a benzyl side chain, unlike the pyridine-ring bromine in the target compound.
  • Key Difference : Substituent position and functional group diversity affect solubility and interaction with biological targets .
4-Bromo-2-chloropyridin-3-amine Analogs ()
  • Structure: Bromo, chloro, and amino groups on pyridine.
  • Comparison: Chlorine substitution in reduces steric hindrance compared to the difluoroethyl group.
  • Key Difference : Difluoroethyl vs. chloro substituents alter lipophilicity and metabolic pathways .

Physicochemical Properties

Property Target Compound 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine 5-Bromo-2-chloropyrimidin-4-amine
Molecular Weight ~265 g/mol (estimated) 326.1 g/mol 234.4 g/mol
Polarity High (NH₂, F) Moderate (F, Br) Moderate (NH₂, Br, Cl)
Hydrogen Bonding Strong (NH₂ donor/acceptor) Weak (no NH₂) Moderate (NH₂ donor)
Electron Effects Mixed (Br, F: EWG; NH₂: EDG) Strong EWG (F) Moderate EWG (Br, Cl)

Biological Activity

2-Bromo-N-4-amino-(2,2-difluoroethyl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and an amino group, along with a difluoroethyl side chain. This unique structure may contribute to its biological properties by influencing its interaction with biological targets.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, similar compounds have been shown to act as enzyme inhibitors or receptor modulators. The presence of the difluoroethyl group can enhance binding affinity to target proteins, while the amino and bromine groups may facilitate hydrogen bonding and halogen interactions, respectively .

Antimycobacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimycobacterial activity. For instance, a related compound with a 2,2-difluoroethyl group showed a minimum inhibitory concentration (MIC) of 0.39 µg/mL against Mycobacterium tuberculosis . This suggests that the difluoroethyl substitution may play a crucial role in enhancing antimycobacterial efficacy.

Nitric Oxide Synthase Inhibition

Research has highlighted the potential of pyridine derivatives as inhibitors of human neuronal nitric oxide synthase (hnNOS). A study reported that certain 2-aminopyridine derivatives exhibited excellent potency against hnNOS with low nanomolar inhibition constants (Ki) . The structural similarity of these compounds to this compound suggests that it may also possess similar inhibitory properties.

Case Studies

Study Compound MIC (µg/mL) Target
Study 1B20.39Mycobacterium tuberculosis
Study 2Compound 716hnNOS (rat)
Study 3Compound 2048hnNOS (human)

Pharmacokinetic Properties

The pharmacokinetic profile of related compounds indicates favorable properties such as low cytochrome P450 inhibition and minimal human microsomal metabolism. These characteristics are essential for therapeutic applications as they suggest lower potential for drug-drug interactions and improved safety profiles .

Chemical Reactions Analysis

Example Protocol:

ComponentQuantity/ConditionSource
2-Bromo-4-aminopyridine1.0 equivalent
2,2-Difluoroethyl bromide1.2 equivalents
K₂CO₃2.0 equivalents
DMF10 mL per 1 g substrate
Reaction time12–24 hours at 100°C

Yield : ~50–70% after column chromatography .

Cross-Coupling Reactions

The bromine at position 2 participates in palladium-catalyzed cross-couplings, enabling functionalization of the pyridine ring:

Suzuki-Miyaura Coupling

Replaces bromine with aryl/heteroaryl groups using arylboronic acids.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .

  • Base : Na₂CO₃ or K₃PO₄.

  • Solvent : THF or dioxane .

Example :

ComponentQuantity/ConditionYieldSource
Arylboronic acid1.5 equivalents60–85%
Pd(PPh₃)₄5 mol%
Na₂CO₃3.0 equivalents

Buchwald-Hartwig Amination

Substitutes bromine with amines (e.g., piperidine, morpholine) .

  • Catalyst : Pd₂(dba)₃/Xantphos .

  • Solvent : Toluene or DMF .

Example :

ComponentQuantity/ConditionYieldSource
Piperidine1.2 equivalents71%
Pd₂(dba)₃2 mol%

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates bromine displacement by strong nucleophiles (e.g., alkoxides, thiols):

  • Conditions : CuI catalysis, DMF, 120°C .

Example with Methoxide :

ComponentQuantity/ConditionYieldSource
NaOMe2.0 equivalents45%
CuI10 mol%

Functionalization of the Difluoroethylamine Group

The 2,2-difluoroethylamine moiety undergoes selective reactions:

Acylation

Reacts with acyl chlorides to form amides:

  • Conditions : Pyridine base, DCM, 0°C → RT.

Example with Acetyl Chloride :

ComponentQuantity/ConditionYieldSource
Acetyl chloride1.5 equivalents80%
Et₃N2.0 equivalents

Oxidation

The difluoroethyl group stabilizes adjacent radicals, enabling oxidation to ketones under radical conditions.

Electrophilic Substitution

The pyridine ring undergoes electrophilic substitution at position 3 or 5, directed by the amino group:

Nitration Example :

ComponentQuantity/ConditionYieldSource
HNO₃/H₂SO₄1:3 (v/v)55%
Temperature0°C → 25°C

Stability and Degradation

  • Hydrolysis : The difluoroethyl group resists hydrolysis under physiological pH, enhancing metabolic stability .

  • Thermal Stability : Decomposes above 200°C, releasing HF.

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